L-GLUTAMINE (13C5)

LC-MS/MS quantification stable isotope dilution matrix effect compensation

Choose L-Glutamine (13C5) for your quantitative LC-MS workflows. Its uniform 13C-labeling guarantees exact co-elution with endogenous glutamine, delivering matrix-effect correction that deuterated analogs cannot match. Use it as a SIL-IS for serum metabolomics or as a tracer to map glutaminolysis and TCA anaplerosis in cancer models. This is the single-isotopologue solution for both carbon-flux studies and robust, interference-free quantification.

Molecular Formula
Molecular Weight 151.11
Cat. No. B1580149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-GLUTAMINE (13C5)
Molecular Weight151.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutamine (13C5) Procurement Guide: Isotopic Purity, Specifications, and Core Characteristics


L-Glutamine (13C5), also cataloged as [U-13C5]-Glutamine or [13C5]-L-Glutamine (CAS 184161-19-1), is a uniformly carbon-13 labeled stable isotope analog of the non-essential amino acid L-glutamine [1]. In this compound, all five carbon atoms are enriched with the stable isotope 13C (isotopic enrichment typically ≥98 atom % 13C), yielding a molecular formula of 13C5H10N2O3 and a molecular weight of 151.11 g/mol . The compound retains the native physicochemical properties and stereochemistry (S-configuration at C2) of unlabeled L-glutamine (melting point 185 °C with decomposition; optical activity [α]25/D +33.0°, c = 2 in 5 M HCl) while possessing a distinct mass shift of M+5 relative to the natural abundance 12C isotopologue, enabling its unambiguous detection and quantification via mass spectrometry .

Why Generic Substitution of L-Glutamine (13C5) with Unlabeled or Alternative Isotope-Labeled Analogs Compromises Quantitative Accuracy and Experimental Fidelity


Substituting L-Glutamine (13C5) with unlabeled L-glutamine, partially labeled variants (e.g., [5-13C]-glutamine), or alternative isotope-labeled forms (e.g., L-Glutamine-15N2, L-Glutamine-2,3,3,4,4-d5) in analytical workflows introduces distinct and measurable sources of error that cannot be mitigated by post hoc correction. Unlabeled glutamine cannot function as an internal standard in stable isotope dilution mass spectrometry (SID-MS) because it lacks the requisite mass shift to be resolved from endogenous analyte signals [1]. Deuterated (²H) glutamine analogs, while possessing a mass shift (e.g., M+5 for d5-glutamine), exhibit chromatographic retention time shifts relative to the unlabeled analyte due to the physicochemical isotope effect of deuterium substitution on hydrogen bonding and hydrophobicity [2]. This retention time discrepancy prevents co-elution of the internal standard with the analyte, thereby reducing the capacity of the deuterated standard to compensate for matrix-induced ion suppression or enhancement—a primary source of quantitative inaccuracy in LC-MS/MS [2]. In contrast, 13C substitution does not alter chromatographic retention time, ensuring perfect co-elution and maximal matrix effect correction [2]. Furthermore, for metabolic flux analysis (MFA), the choice of isotope label dictates which branch of glutamine metabolism can be tracked: [U-13C5]-glutamine traces the carbon backbone through the TCA cycle and reductive carboxylation pathways, whereas 15N2-labeled glutamine traces nitrogen donation into nucleotides and transamination products . No single alternative isotopologue provides the combined capabilities of uniform 13C labeling for both carbon-tracing and optimal LC-MS internal standardization.

Quantitative Differentiation Evidence for L-Glutamine (13C5): Head-to-Head Performance Comparisons Against Alternative Isotopologues and Unlabeled Standards


LC-MS/MS Chromatographic Co-Elution and Matrix Effect Correction: 13C5-Glutamine Versus Deuterated (d5) Glutamine Internal Standards

L-Glutamine (13C5) demonstrates superior performance as an internal standard for LC-MS/MS quantification compared to deuterated L-glutamine analogs. The substitution of 12C with 13C produces a mass shift (M+5) without altering the physicochemical properties governing chromatographic retention, ensuring complete co-elution with the unlabeled analyte [1]. In contrast, deuterium (²H) substitution, such as in L-Glutamine-2,3,3,4,4-d5 (M+5 mass shift), alters hydrogen bonding and hydrophobicity, resulting in a measurable retention time shift that prevents co-elution and reduces the effectiveness of matrix effect compensation [1]. Matrix effects—ion suppression or enhancement caused by co-extracted biological matrix components—are a primary source of quantitative error in LC-MS/MS bioanalysis. The capacity of an internal standard to correct for these effects is directly proportional to the degree of chromatographic co-elution between the standard and the analyte [1].

LC-MS/MS quantification stable isotope dilution matrix effect compensation internal standard validation

Tracing Glutamine-Derived Carbon Flux into TCA Cycle and Amino Acid Biosynthesis: Quantitative 13C Incorporation Data in Colon Cancer Cells

L-Glutamine (13C5) (reported as [U-13C5]-glutamine) enables quantitative tracing of glutamine-derived carbon incorporation into downstream metabolites in cancer cell metabolism. In DLD1 human colon cancer cells, incubation with [U-13C5]-glutamine allowed simultaneous quantification of 19 amino acids and 2 related derivatives, with intra- and inter-day precisions of less than 13.7% across all analytes [1]. Upon pharmacological inhibition of glutaminolysis, the incorporation of [U-13C5]-glutamine-derived carbons into aspartate, alanine, and ornithine was significantly decreased (p < 0.05), quantitatively demonstrating impaired metabolic flux via the tricarboxylic acid cycle and the urea cycle [1]. This method provides a direct, quantitative readout of carbon flux from glutamine into multiple anabolic and catabolic pathways simultaneously, a capability not achievable with unlabeled glutamine or single-carbon-labeled alternatives.

metabolic flux analysis glutaminolysis cancer metabolism stable isotope tracing

Dynamic 13C-Labeling Kinetics and Isotopologue Profiling: Method Validation with 66 MRM Transitions for Nonessential Amino Acid Tracing

L-Glutamine (13C5) (reported as 13C5-glutamine) supports high-resolution dynamic metabolic flux analysis via comprehensive isotopologue and isotopomer profiling. In HepG2 hepatoma cells incubated with 13C5-glutamine, a UHPLC-MS/MS method combining parallel reaction monitoring (PRM) and multiple reaction monitoring (MRM) was developed to characterize 13C-labeled nonessential amino acids [1]. The method enabled monitoring of 66 MRM transitions total, including 29 MRM transitions for pure, unambiguously identified metabolites and 37 MRM transitions for mixtures with identical MRM transitions and retention times [1]. Dynamic 13C-labeling experiments revealed distinct concentration-time profiles among different nonessential amino acids; the concentrations of 13C-labeled glutamine, glutamate, proline, and aspartate altered significantly following 13C5-glutamine incubation (p < 0.05), quantitatively demonstrating that glutamine plays a fundamental role in the biosynthesis of glutamate, proline, and aspartate in HepG2 cells [1].

isotopologue analysis parallel reaction monitoring multiple reaction monitoring dynamic metabolic flux

Divergent Metabolic Pathway Tracing: 13C5-Glutamine Tracks Carbon Backbone While 15N2-Glutamine Tracks Nitrogen Donation—Mutually Exclusive Experimental Capabilities

L-Glutamine (13C5) and L-Glutamine-15N2 provide fundamentally different and mutually non-substitutable information in metabolic flux analysis experiments. Upon cellular uptake, glutamine is processed by glutaminase (GLS), which cleaves the amide nitrogen (γ-N), creating a divergence between the carbon backbone and nitrogen fate . [U-13C5]-Glutamine traces the carbon skeleton through the TCA cycle (anaplerosis), reductive carboxylation, and lipid synthesis pathways, generating characteristic isotopologue patterns such as M+5 citrate (reductive carboxylation), M+4 succinate/fumarate (oxidative TCA flux), and M+5 α-ketoglutarate (direct anaplerosis) . In contrast, L-Glutamine-15N2 exclusively traces nitrogen donation into purine/pyrimidine nucleotides, hexosamines, and nonessential amino acids via transamination . A researcher investigating glutaminolysis-fueled TCA cycle anaplerosis must use 13C5-glutamine; 15N2-glutamine cannot provide carbon flux data . Conversely, a researcher studying nucleotide biosynthesis from glutamine nitrogen must use 15N2-glutamine or a dual-labeled (13C5,15N2) tracer; 13C5-glutamine alone cannot track nitrogen fate .

metabolic flux analysis tracer selection carbon versus nitrogen tracing glutamine metabolism

Isotopic Enrichment Specifications: L-Glutamine (13C5) Demonstrates >98 Atom % 13C Enrichment Across Multiple Certified Suppliers

L-Glutamine (13C5) and its dual-labeled derivative L-Glutamine-13C5,15N2 are commercially available with consistently high isotopic enrichment specifications across multiple ISO-certified suppliers, ensuring batch-to-batch reproducibility for quantitative applications. Sigma-Aldrich (Product No. 607983) specifies isotopic purity of 98 atom % 13C and 98 atom % 15N for L-Glutamine-13C5,15N2, with an assay of 95% (CP) and bio NMR suitability . Alfa Chemistry (Catalog No. ACM285978145) specifies isotopic enrichment of 99 atom % 13C and 99 atom % 15N for L-Glutamine (13C5; 15N2), with purity of 98% . For L-Glutamine (13C5) (CAS 184161-19-1), suppliers including CATO Research Chemicals (under ISO 17034 accreditation) and Shanghai WYTSCI Biotech specify purity of ≥99% with 98 atom % 13C enrichment [1]. These high enrichment levels (>98 atom %) are critical for minimizing unlabeled isotopologue contamination that would otherwise confound mass isotopomer distribution analysis in flux studies.

isotopic purity certificate of analysis supplier specification quality control

SIRM Validation in Lung Cancer Models: 13C5,15N2-Glutamine Reveals Model-Specific Glutamine Utilization Differences Not Detectable with Unlabeled Metabolite Profiling

Stable isotope-resolved metabolomics (SIRM) using 13C5,15N2-glutamine tracers has been validated as a method for detecting model-specific differences in glutamine metabolism that are invisible to conventional (unlabeled) metabolomic profiling. In a comparative study of non-small cell lung cancer (NSCLC) models derived from a single patient—including freshly resected tissue slices, mouse patient-derived xenografts (PDX), and isolated cell cultures—13C5,15N2-glutamine tracing revealed that glutamine utilization was markedly higher in isolated cell culture and in cell culture-derived xenografts compared with primary cancer tissue or direct tissue xenografts (PDX) [1]. This difference was not detectable via static concentration measurements of unlabeled metabolites alone. Additionally, SIRM with 13C6-glucose and 13C5,15N2-glutamine tracers was employed to examine metabolic dysregulations associated with selenium agent toxicity in NSCLC cell lines and ex vivo organotypic cultures (OTC) of patient lung tissues, enabling identification of differential inhibition of pyruvate carboxylation and glutaminolysis-fueled anabolism [2].

stable isotope-resolved metabolomics lung cancer patient-derived xenograft glutaminolysis

Validated Research and Industrial Applications for L-Glutamine (13C5) Based on Quantitative Differentiation Evidence


LC-MS/MS Quantitative Bioanalysis of Endogenous Glutamine in Serum, Plasma, and Tissue Homogenates

Use L-Glutamine (13C5) as a stable isotope-labeled internal standard (SIL-IS) for accurate, matrix effect-corrected quantification of endogenous L-glutamine concentrations in biological matrices. The compound's 13C5 labeling ensures complete chromatographic co-elution with unlabeled L-glutamine, maximizing matrix effect compensation and enabling precise quantification via stable isotope dilution mass spectrometry (SID-MS) [1]. This application is validated in serum metabolomics protocols where L-Glutamine-13C5 is added to serum samples prior to extraction and LC-MS/MS analysis in positive ion MRM mode [1]. Avoid deuterated internal standards (e.g., L-Glutamine-d5) due to documented retention time shifts that reduce matrix effect correction efficiency .

Metabolic Flux Analysis of Glutaminolysis and TCA Cycle Anaplerosis in Cancer Cell Models

Employ [U-13C5]-glutamine as a metabolic tracer to quantify carbon flux through the glutaminolysis pathway and TCA cycle anaplerosis in cancer cell lines. This application is validated in DLD1 colon cancer cells, where [U-13C5]-glutamine tracing enabled quantification of 13C incorporation into aspartate, alanine, and ornithine, with intra- and inter-day precision <13.7% [1]. Researchers can assess pharmacological inhibition of glutaminolysis (e.g., via GLS1 inhibitors) by measuring the decreased incorporation of 13C from [U-13C5]-glutamine into TCA cycle-derived amino acids [1]. Note that L-Glutamine-15N2 cannot substitute for this application, as it traces nitrogen donation rather than carbon backbone flux .

Dynamic Isotopologue Profiling for Pathway Elucidation in Hepatocellular Metabolism

Use 13C5-glutamine in time-course labeling experiments to dynamically profile 13C incorporation into nonessential amino acid isotopologues and isotopomers via UHPLC-MS/MS. A validated PRM-MRM combination method enables monitoring of 66 MRM transitions for comprehensive isotopologue tracking [1]. This application is suited for HepG2 hepatoma cells, where 13C5-glutamine incubation reveals concentration-time profiles of 13C-labeled glutamine, glutamate, proline, and aspartate, quantitatively establishing the biosynthetic relationships among these amino acids [1]. The method provides higher-resolution flux data than single-carbon-labeled glutamine alternatives [1].

Stable Isotope-Resolved Metabolomics (SIRM) for Preclinical Cancer Model Validation and Drug Mechanism Studies

Incorporate 13C5,15N2-glutamine into SIRM workflows to validate the metabolic fidelity of preclinical cancer models (e.g., patient-derived xenografts, organoids, cell lines) against primary human tumor metabolism. This application has been validated in NSCLC research, where 13C5,15N2-glutamine tracing revealed significantly higher glutamine utilization in cell culture and xenograft models compared to primary patient tissue, information not obtainable via unlabeled metabolomics [1]. Additionally, SIRM with 13C5,15N2-glutamine enables mechanism-of-action studies for anticancer agents by quantifying drug-induced perturbations in glutaminolysis-fueled anabolism . The dual labeling (13C5 for carbon tracing; 15N2 for nitrogen tracing) supports simultaneous interrogation of both branches of glutamine metabolism .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-GLUTAMINE (13C5)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.